molecular formula C20H18F3N3 B297143 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

货号 B297143
分子量: 357.4 g/mol
InChI 键: MHJRXYBFBNZAPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells and is a key target for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders.

作用机制

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are critical for B cell proliferation and survival. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis in B cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activation and proliferation of B cells, which are key drivers of autoimmune diseases such as rheumatoid arthritis and lupus.

实验室实验的优点和局限性

One of the main advantages of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has good pharmacokinetic properties and can be administered orally. However, one limitation of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B cells. Another area of focus is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms. Additionally, there is interest in exploring the use of BTK inhibitors in other diseases such as multiple sclerosis and chronic lymphocytic leukemia.

合成方法

The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline involves a multi-step process that begins with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloro-4-nitrophenyl trifluoromethanesulfonate to form the intermediate 2-amino-4,6-dimethyl-5-nitropyridine. This intermediate is then reacted with 2-chloro-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form the key intermediate 2-amino-4,6-dimethyl-5-(2-trifluoromethylphenyl)pyridine. This intermediate is then reacted with 2,7-dimethyl-3,5-dicyano-4-(trifluoromethyl)pyrazole in the presence of a base to form the final product, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline.

科学研究应用

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders. In vitro studies have shown that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have demonstrated that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models.

属性

分子式

C20H18F3N3

分子量

357.4 g/mol

IUPAC 名称

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,25H,1-3H3

InChI 键

MHJRXYBFBNZAPC-UHFFFAOYSA-N

手性 SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

规范 SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。